2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2N2O2S and its molecular weight is 405.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, this compound likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and eventually, plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development. The uncontrolled growth induced by the compound can disrupt normal cellular processes and lead to the death of the plant .
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the plant’s metabolic processes .
Result of Action
The compound induces uncontrolled and unsustainable growth in plants, leading to morphological changes such as stem curling and leaf wilting. These changes disrupt normal cellular processes and eventually lead to the death of the plant .
Action Environment
Environmental factors such as temperature, light, and soil pH can influence the action, efficacy, and stability of the compound. For example, certain environmental conditions might enhance the absorption and transportation of the compound within the plant, thereby increasing its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-(2,4-Dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a certain degree of stability, but it can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Some studies have observed threshold effects, while others have reported toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-12-6-7-15(14(21)9-12)25-10-17(24)22-19-23-18-13-4-2-1-3-11(13)5-8-16(18)26-19/h1-4,6-7,9H,5,8,10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPXZBNWNIMQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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